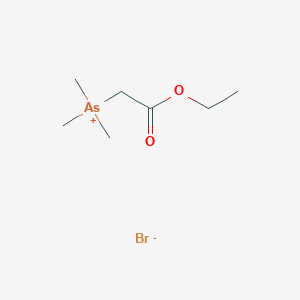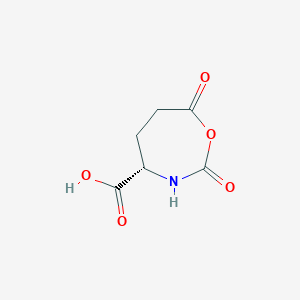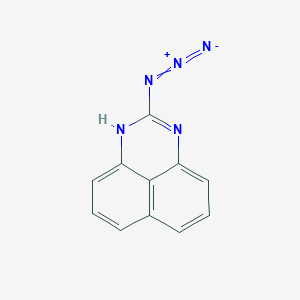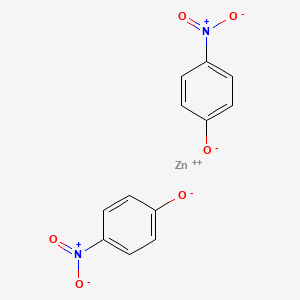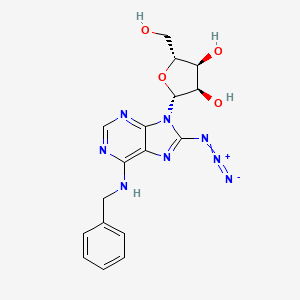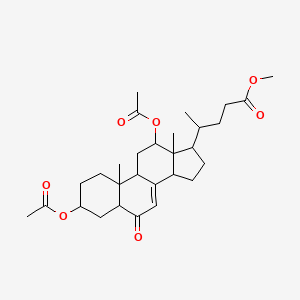
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate is a complex organic compound with the molecular formula C29H46O6 and a molecular weight of 490.6719 . It is also known by other names such as Methyl 3,12-diacetoxycholanate and Deoxycholic acid, acetate-methyl ester . This compound is a derivative of cholan-24-oic acid and is characterized by the presence of acetoxy and oxo functional groups.
Méthodes De Préparation
The synthesis of Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate typically involves the esterification of cholan-24-oic acid derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation of hydroxyl groups at positions 3 and 12 . The industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of bile acid derivatives.
Industry: It is used in the production of various chemical products and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate involves its interaction with specific molecular targets and pathways. The acetoxy and oxo groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may exert its effects by modulating the activity of enzymes involved in bile acid metabolism and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate can be compared with other similar compounds such as:
Methyl 3,7,12-tris(acetyloxy)cholan-24-oate: This compound has an additional acetoxy group at position 7, making it more reactive in certain chemical reactions.
Methyl 3-(acetyloxy)-cholan-24-oate: This compound has only one acetoxy group, resulting in different chemical properties and reactivity.
3,6-bis(acetyloxy)cholan-24-oic acid: This compound has acetoxy groups at positions 3 and 6, leading to unique chemical behavior.
Propriétés
Numéro CAS |
64219-22-3 |
|---|---|
Formule moléculaire |
C29H42O7 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
methyl 4-(3,12-diacetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C29H42O7/c1-16(7-10-27(33)34-6)21-8-9-22-20-14-25(32)24-13-19(35-17(2)30)11-12-28(24,4)23(20)15-26(29(21,22)5)36-18(3)31/h14,16,19,21-24,26H,7-13,15H2,1-6H3 |
Clé InChI |
DFHONFBSIXLQBU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2=CC(=O)C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


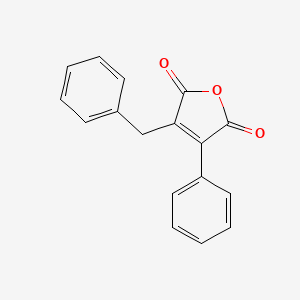

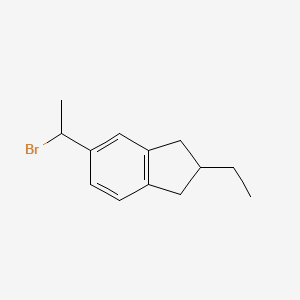
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
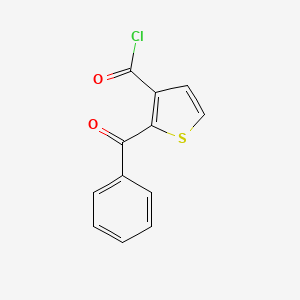
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
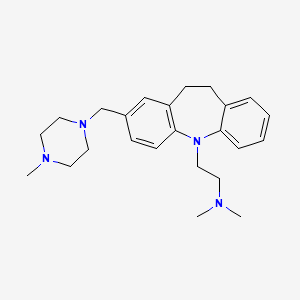
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)

